![molecular formula C14H17NO3 B14644945 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one CAS No. 53491-25-1](/img/structure/B14644945.png)
1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one is a chemical compound that belongs to the class of benzodioxane derivatives It is characterized by a piperidin-4-one core structure with a 2,3-dihydro-1,4-benzodioxin-2-ylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with piperidin-4-one under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the nitrogen atom of piperidin-4-one attacks the electrophilic carbon of the benzodioxin ring . The reaction is usually carried out in the presence of a base such as sodium carbonate in an aqueous medium at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides in the presence of a base are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzodioxin derivatives.
Aplicaciones Científicas De Investigación
1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxane: A structurally related compound with similar chemical properties.
2,3-Dihydro-1,4-benzodioxin-6-amine: Another derivative with potential biological activities
Uniqueness
1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
53491-25-1 |
|---|---|
Fórmula molecular |
C14H17NO3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-one |
InChI |
InChI=1S/C14H17NO3/c16-11-5-7-15(8-6-11)9-12-10-17-13-3-1-2-4-14(13)18-12/h1-4,12H,5-10H2 |
Clave InChI |
DUDPIYGWSSTBIL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)CC2COC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


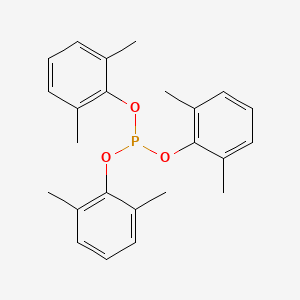
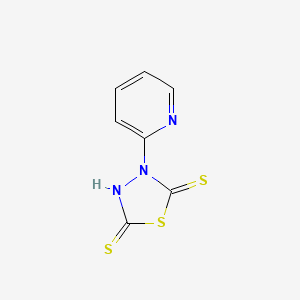
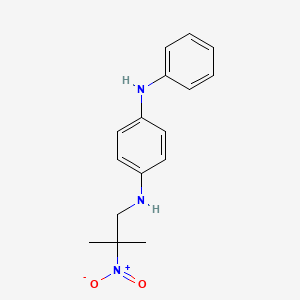
![3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14644882.png)

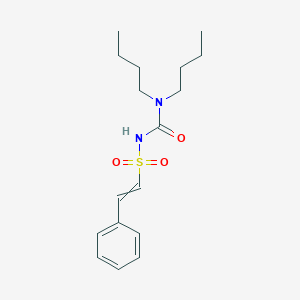


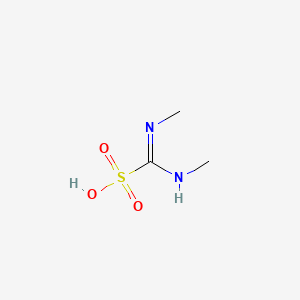


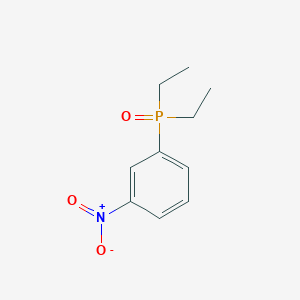

![tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide](/img/structure/B14644960.png)
